molecular formula C18H22N2O2 B138194 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione CAS No. 133986-32-0

3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione

Cat. No. B138194
Key on ui cas rn: 133986-32-0
M. Wt: 298.4 g/mol
InChI Key: WUHIUYRMTKSZGJ-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

Following the procedure of Example 3, a solution of 0.5 g of 3-cyclohexylmethyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 30 ml of ethanol is hydrogenated in the presence of 0.1 g of 5% palladium on carbon and the reaction mixture is worked up, affording the title compound which melts at 125°-126° C. after recrystallisation from ethyl acetate/petroleum ether.
Name
3-cyclohexylmethyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][N:8]2[C:13](=[O:14])[CH:12]3[C:10]([C:15]4[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=4)([CH2:11]3)[C:9]2=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:21][C:18]1[CH:17]=[CH:16][C:15]([C:10]23[CH2:11][CH:12]2[C:13](=[O:14])[N:8]([CH2:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:9]3=[O:24])=[CH:20][CH:19]=1

Inputs

Step One
Name
3-cyclohexylmethyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCCC1)CN1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)CC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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